2-Chloro-4-morpholinobenzoic acid

説明

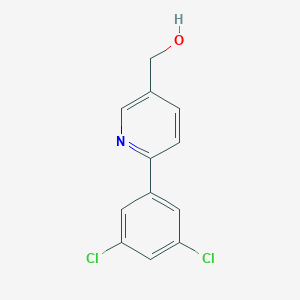

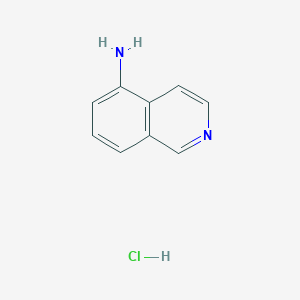

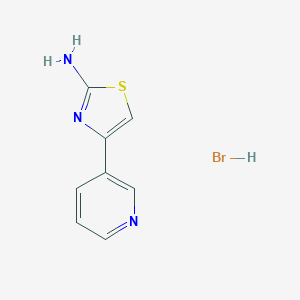

2-Chloro-4-morpholinobenzoic acid is a chemical compound with the molecular formula C11H12ClNO3 . It is a derivative of morpholine, which is a common structural motif found in various natural products and drug molecules .

Synthesis Analysis

The synthesis of morpholine derivatives has been reported in the literature. For instance, a new series of morpholine derivatives was prepared by reacting morpholine with ethyl chloro acetate in the presence of triethylamine as a catalyst .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-morpholinobenzoic acid consists of a morpholine ring attached to a benzoic acid group with a chlorine atom at the 2-position . The InChI key for this compound is AJCOZBPUPGTLME-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-morpholinobenzoic acid is 241.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis of Derivatives : 2-Chloro-4-morpholinobenzoic acid and its derivatives, such as 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, have been synthesized and structurally analyzed for potential biological applications, including as molluscicidal agents (Duan et al., 2014).

Biochemistry and Pharmacology

- Antimicrobial Activity : Novel analogues of 2-Chloro-4-morpholinobenzoic acid, specifically 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, have been synthesized and shown to possess antimicrobial properties. Their effectiveness was tested against various fungal and bacterial strains, demonstrating potential as bioactive compounds (Jayadevappa et al., 2012).

Chemical Stability and Degradation

- Stability Analysis : The stability and degradation of morpholinium compounds, including those similar to 2-Chloro-4-morpholinobenzoic acid, have been studied under various conditions. These studies are crucial for understanding the durability and breakdown of such compounds in different environments (Varynskyi & Kaplaushenko, 2019).

Environmental and Analytical Chemistry

- Environmental Impact : Research has been conducted on the environmental impact of related compounds, such as 2,4-dichlorophenoxyacetic acid, a herbicide that shares structural similarities with 2-Chloro-4-morpholinobenzoic acid. These studies help in understanding the ecological footprint and potential risks associated with such chemicals (Zuanazzi et al., 2020).

Safety And Hazards

将来の方向性

The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid, which is structurally similar to 2-Chloro-4-morpholinobenzoic acid, has shown promise as a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent . This suggests potential future directions for the study and application of 2-Chloro-4-morpholinobenzoic acid.

特性

IUPAC Name |

2-chloro-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCOZBPUPGTLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377014 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-morpholinobenzoic acid | |

CAS RN |

175153-55-6 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)